N-Butyrylglycine

Catalog No.
S662860
CAS No.
20208-73-5
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyrylglycine

CAS Number

20208-73-5

Product Name

N-Butyrylglycine

IUPAC Name

2-(butanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)

InChI Key

WPSSBBPLVMTKRN-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC(=O)O

Synonyms

N-(1-Oxobutyl)glycine; N-Butyrylglycine; (Butyrylamino)acetic Acid; N-Butanoylglycine;

Canonical SMILES

CCCC(=O)NCC(=O)O

Metabolite Identification:

  • N-Butyrylglycine is present naturally in the human body as a minor metabolite of fatty acids .
  • Elevated levels of N-Butyrylglycine and other acyl glycines can be indicative of specific metabolic disorders, such as ethylmalonic encephalopathy .
  • Researchers can analyze the presence and quantity of N-Butyrylglycine in body fluids like urine to aid in diagnosing these conditions .

Biochemical Research:

  • N-Butyrylglycine is commercially available and used in various biochemical research applications .
  • Its specific role and function within these research areas are still under investigation and may vary depending on the specific research project.

Future Potential:

  • Ongoing research is exploring the potential of N-Butyrylglycine and other N-acylglycines in various fields, including their influence on energy metabolism, exercise performance, and cognitive function .
  • However, these areas are still in the early stages of exploration, and further research is needed to confirm any definitive benefits or applications.

N-Butyrylglycine is classified as an acyl glycine, a type of compound formed by the acylation of glycine. Its chemical formula is C₆H₁₁NO₃, and it has an average molecular weight of approximately 145.16 g/mol. The compound is synthesized through the reaction of butyric acid and glycine, resulting in the formation of N-butyrylglycine and the release of Coenzyme A. This reaction is catalyzed by the enzyme glycine N-acyltransferase, which plays a crucial role in the metabolism of fatty acids, particularly in mitochondrial pathways .

N-Butyrylglycine is notable for its role as a minor metabolite derived from fatty acids. Its levels can increase in certain metabolic disorders, including ethylmalonic encephalopathy, making it a potential biomarker for diagnosing mitochondrial dysfunctions related to fatty acid beta-oxidation .

Currently, there is no well-defined information available regarding a specific mechanism of action for N-Butyrylglycine within biological systems. However, its potential role as a biomarker in fatty acid metabolism suggests it might be involved in pathways related to glycine or butyrate metabolism, but further research is needed [].

The primary chemical reaction involving N-butyrylglycine can be summarized as follows:

acyl CoA+glycineCoA+N butyrylglycine\text{acyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{N butyrylglycine}

This reaction highlights the transfer of an acyl group from acyl-CoA to glycine, facilitated by glycine N-acyltransferase. The specificity of this enzyme allows for the conjugation of various acyl-CoAs to form different N-acylglycines, with a preference for certain fatty acids like oleoyl-CoA .

N-Butyrylglycine exhibits significant biological activity, primarily related to its role in fatty acid metabolism. It acts as a substrate for various enzymes involved in mitochondrial acyltransferase activities. The compound may also influence metabolic pathways associated with energy production and lipid metabolism. Elevated levels of N-butyrylglycine can indicate disruptions in these metabolic processes, particularly those involving mitochondrial function .

Additionally, studies have shown that alterations in acyl glycine levels, including N-butyrylglycine, can be linked to specific metabolic disorders, further emphasizing its importance as a biological marker .

N-Butyrylglycine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between butyric acid and glycine.
  • Chemical Synthesis: Direct condensation of butyric acid with glycine under controlled conditions to yield N-butyrylglycine.
  • Biotechnological Approaches: Employing microbial fermentation processes where specific strains produce N-butyrylglycine from substrates containing butyric acid.

These methods vary in efficiency and yield, with enzymatic synthesis often providing higher specificity and purity .

N-Butyrylglycine has several applications across different fields:

  • Clinical Diagnostics: Used as a biomarker for diagnosing metabolic disorders related to mitochondrial dysfunction.
  • Biochemical Research: Studied for its role in fatty acid metabolism and potential therapeutic implications in metabolic diseases.
  • Pharmaceutical Development: Investigated for its possible use in drug formulations targeting metabolic pathways.

The compound's unique properties make it valuable in both research and clinical settings .

Research on N-butyrylglycine's interactions has primarily focused on its enzymatic pathways and metabolic implications. Studies indicate that it interacts with various acyl-CoAs and may influence the activity of enzymes involved in lipid metabolism. Understanding these interactions is crucial for elucidating its role in metabolic diseases and developing therapeutic strategies .

Moreover, ongoing research aims to explore how alterations in N-butyrylglycine levels affect broader metabolic networks within cells, potentially revealing new insights into energy homeostasis and disease mechanisms .

N-Butyrylglycine shares structural similarities with other acyl glycines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
AcetylglycineC₄H₉NO₂Derived from acetic acid; commonly found in metabolic pathways.
PropionylglycineC₅H₁₁NO₂Formed from propionic acid; involved in energy metabolism.
ValerylglycineC₆H₁₃NO₂Derived from valeric acid; shows different metabolic roles.

Uniqueness of N-Butyrylglycine

N-Butyrylglycine is unique due to its specific involvement in the metabolism of butyric acid, distinguishing it from other acyl glycines that may derive from shorter or longer-chain fatty acids. Its elevated levels serve as important biomarkers for specific metabolic disorders, further highlighting its significance in clinical diagnostics .

Physical Description

Solid

XLogP3

1.1

Other CAS

20208-73-5

Wikipedia

Butyrylglycine

Dates

Modify: 2023-08-15

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